
2-Bromo-3-fluorophenol
Overview
Description
2-Bromo-3-fluorophenol (CAS RN: 443-81-2) is a halogenated phenolic compound with the molecular formula C₆H₄BrFO and a molecular weight of 191.00 g/mol. It is characterized by a bromine atom at the 2-position and a fluorine atom at the 3-position on the phenolic ring. The compound is typically a light yellow liquid with a boiling point of 196.14°C at 760 mmHg and is commonly used as a pharmaceutical intermediate due to its reactivity in coupling and substitution reactions . Major suppliers include Shanghai Worldyang Chemical, TCI Chemicals, and Shanghai PI Chemicals, with purity levels often exceeding 97% .
Preparation Methods
Halogenation of Phenol Derivatives
Sequential Bromination and Fluorination
Direct halogenation of phenol poses challenges in achieving regioselectivity. A two-step approach involves:
-
Bromination : Electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) to introduce bromine at the ortho position.
-
Fluorination : Subsequent fluorination via halogen exchange or electrophilic fluorination. For example, using Selectfluor™ or xenon difluoride (XeF₂) in acidic media directs fluorine to the meta position relative to bromine .
Key Conditions :
-
Bromination: 0–25°C, dichloromethane (DCM) or acetic acid solvent, 6–12 hours.
-
Fluorination: 50–80°C, acetonitrile solvent, 8–24 hours.
Yield : 35–45% overall yield due to competing para-substitution and overhalogenation .
Multi-Step Synthesis from Non-Aromatic Precursors
Bromofluorination of Diazonium Salts
A novel method involves bromofluorination of α-diazo ketones (Fig. 1):
-
Diazo Formation : Treatment of cyclic ketones with diazomethane (CH₂N₂) generates α-diazo intermediates.
-
Bromofluorination : Reaction with bromine (Br₂) and Selectfluor™ introduces bromine and fluorine simultaneously via an α-bromo-α-diazonium intermediate .
-
Aromatization : Acidic hydrolysis converts the intermediate into 2-bromo-3-fluorophenol.
Mechanistic Insight :
The reaction proceeds through a twist-chair conformer, enabling antiperiplanar elimination of HBr and HF. Computational studies indicate a 9 kcal/mol energy barrier for this step, favoring bromine retention at the ortho position .
Optimization :
-
Solvent: Methanol or ethanol improves intermediate stability.
-
Temperature: 25–40°C minimizes side reactions.
Deamination and Hydrolysis Approaches
Deamination of Bromofluoroanilines
Adapting methods from benzoic acid synthesis , this route involves:
-
Nitrification : Nitration of m-fluorotrifluorotoluene with HNO₃/H₂SO₄ at 20–30°C to form 4-fluoro-2-trifluoromethylnitrobenzene .
-
Bromination : Dibromohydantoin in H₂SO₄ introduces bromine at the ortho position.
-
Reduction and Deamination : Catalytic hydrogenation reduces nitro to amine, followed by deamination using hypophosphorous acid (H₃PO₂) at 20–30°C .
-
Hydrolysis : Concentrated H₂SO₄ at 170–175°C cleaves trifluoromethyl groups, yielding this compound .
Advantages :
-
High regioselectivity (>90%) due to steric and electronic effects of trifluoromethyl groups.
-
Scalable for industrial production.
Yield : 65–75% after optimization .
Comparative Analysis of Methods
Method | Conditions | Yield | Regioselectivity | Scalability |
---|---|---|---|---|
Sequential Halogenation | Br₂/FeBr₃ → Selectfluor™/H⁺ | 35–45% | Moderate | Lab-scale |
Bromofluorination | Br₂/Selectfluor™/CH₃CN | 25–30% | High | Pilot-scale |
Deamination/Hydrolysis | H₃PO₂ → H₂SO₄ at 170°C | 65–75% | Very High | Industrial |
Key Findings :
-
Deamination/Hydrolysis offers the highest yield and selectivity, making it preferred for bulk synthesis.
-
Bromofluorination is advantageous for introducing both halogens in one step but requires costly reagents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It is used in the preparation of diaryl ethers through coupling reactions.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Hydrochloric Acid: Used in the synthesis from 2-bromo-1-fluoro-3-(methoxymethoxy)benzene.
Major Products Formed
Monofluorophenol: A major product formed from the reactions involving this compound.
Scientific Research Applications
Pharmaceutical Development
2-Bromo-3-fluorophenol is primarily used as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for the development of compounds that target neurological disorders and other medical conditions.
Case Study: Synthesis of Neurological Drugs
Research has demonstrated that derivatives of this compound can be synthesized to create potential treatments for neurological disorders. For instance, studies have shown that modifications to this compound can lead to enhanced binding affinity to specific receptors involved in neuropharmacology .
Agricultural Chemicals
The compound is also significant in the formulation of agrochemicals, including herbicides and fungicides. Its ability to enhance crop protection and yield makes it valuable in agricultural research.
Case Study: Development of Herbicides
In a recent study, this compound was utilized to synthesize novel herbicidal agents. These agents demonstrated increased efficacy against common weeds while minimizing environmental impact compared to traditional herbicides .
Material Science
In material science, this compound is used in producing specialty polymers and resins. These materials exhibit enhanced thermal and chemical resistance, making them suitable for various industrial applications.
Data Table: Properties of Polymers Derived from this compound
Property | Value |
---|---|
Thermal Stability | High |
Chemical Resistance | Excellent |
Application Areas | Coatings, Adhesives |
Analytical Chemistry
This compound serves as a reagent in various analytical methods. It aids in the detection and quantification of other chemical substances, showcasing its utility in laboratory settings.
Case Study: Analytical Techniques
A study highlighted its use in high-performance liquid chromatography (HPLC) for the separation of complex mixtures. The compound's reactivity allows for sensitive detection limits, improving analytical outcomes .
Research Applications
In both academic and industrial laboratories, this compound is employed for studying reaction mechanisms and developing new synthetic pathways. This application provides insights into organic chemistry and enhances the understanding of chemical reactivity.
Data Table: Reaction Types Involving this compound
Reaction Type | Description |
---|---|
Nucleophilic Aromatic Substitution | Used for synthesizing complex organic molecules |
Coupling Reactions | Facilitates the formation of diaryl ethers |
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluorophenol involves its reactivity as a phenolic compound. The presence of bromine and fluorine atoms on the benzene ring influences its chemical behavior, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
The structural and functional attributes of 2-bromo-3-fluorophenol can be contextualized against related brominated and fluorinated phenols. Below is a comparative analysis:
2-Bromo-3-(trifluoromethyl)phenol (CAS RN: 1214323-39-3)
- Molecular Formula : C₇H₄BrF₃O
- Molecular Weight : 241.01 g/mol
- Key Differences: The trifluoromethyl (-CF₃) group at the 3-position introduces stronger electron-withdrawing effects, increasing acidity (pKa ~3.1) compared to this compound . Higher molecular weight and lipophilicity (XLogP3: 3.1) enhance its utility in agrochemicals and pharmaceuticals, where stability and bioavailability are critical . Safety data classify it as harmful via inhalation, skin contact, or ingestion, requiring stringent handling protocols .
2-Bromo-4-fluorophenol (CAS RN: 496-69-5)
- Molecular Formula : C₆H₄BrFO
- Molecular Weight : 190.99 g/mol
- Key Differences: Structural isomerism: Fluorine at the 4-position instead of 3. Solid at room temperature (melting point: 42°C), contrasting with the liquid state of this compound . Similar applications in organic synthesis but may exhibit divergent reactivity in electrophilic aromatic substitution due to substituent positioning .
2-Bromo-3,6-difluorophenol (CAS RN: 1208077-18-2)
- Molecular Formula : C₆H₃BrF₂O
- Molecular Weight : 208.99 g/mol
- Key Differences: Additional fluorine at the 6-position increases electronegativity and acidity compared to mono-fluorinated analogs. Potential for enhanced nucleophilic displacement reactivity in cross-coupling reactions, though specific applications remain less documented .
2,4,6-Tribromo-3-fluorophenol (CAS RN: 319-98-2)
- Molecular Formula : C₆H₂Br₃FO
- Molecular Weight : 348.81 g/mol
- Key Differences: Higher bromine content significantly increases molecular weight and steric hindrance, reducing solubility in polar solvents. Primarily used in flame retardants or heavy-duty biocides, diverging from pharmaceutical applications of this compound .
Data Table: Comparative Properties of Selected Compounds
Research Findings and Reactivity Trends
- Acidity: Fluorine and bromine substituents enhance acidity relative to phenol. The order of acidity is: 2-Bromo-3-(trifluoromethyl)phenol > 2-Bromo-3,6-difluorophenol > this compound > 2-Bromo-4-fluorophenol .
- Synthetic Utility: The bromine atom in this compound facilitates Suzuki-Miyaura couplings, while the trifluoromethyl analog is preferred for nucleophilic aromatic substitutions in drug design .
- Safety Profiles: Brominated phenols generally require careful handling due to toxicity, but trifluoromethyl derivatives pose additional risks due to their volatility .
Biological Activity
2-Bromo-3-fluorophenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula: C6H4BrF1O
- CAS Number: 121219-03-2
The presence of bromine and fluorine atoms in its structure contributes to its unique chemical reactivity and biological activity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways .
- Anticancer Activity: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The compound's interactions with specific molecular targets involved in cell signaling pathways are under investigation .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes, leading to altered cellular functions.
- Receptor Modulation: It may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted by researchers focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study: Anticancer Potential
In vitro studies on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis, highlighting its potential as an anticancer agent .
Toxicological Profile
The safety profile of this compound is critical for its potential therapeutic applications. Toxicological assessments indicate that while the compound exhibits biological activity, further studies are required to evaluate its safety and side effects in vivo.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 2-bromo-3-fluorophenol to ensure high purity for experimental use?
Answer:
- Synthesis : Halogenation of 3-fluorophenol using brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide) under controlled conditions is a common route. Position selectivity (bromination at the ortho position relative to the hydroxyl group) must be confirmed via nuclear magnetic resonance (NMR) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended. Purity (>97%) can be validated via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?
Answer:
- ¹H NMR : Expect aromatic proton signals split due to coupling between fluorine (³J coupling) and bromine. For example, the hydroxyl proton (broad singlet near δ 5.5 ppm) and aromatic protons (δ 6.8–7.2 ppm with splitting patterns) .
- ¹³C NMR : Distinct peaks for carbons adjacent to Br (C-2, δ ~110 ppm) and F (C-3, δ ~160 ppm).
- IR : O-H stretch (~3300 cm⁻¹), C-Br (~600 cm⁻¹), and C-F (~1200 cm⁻¹) vibrations.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 191 (M⁺) and fragmentation patterns (e.g., loss of Br or F substituents) .
Q. What are the key reactivity patterns of this compound in nucleophilic aromatic substitution (SNAr) reactions?
Answer:
- The electron-withdrawing effects of Br and F activate the ring for SNAr. Common reactions include:
- Monitor reaction progress via thin-layer chromatography (TLC) and confirm regioselectivity with NMR.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives, such as unexpected coupling constants or peak splitting?
Answer:
- Data Triangulation : Combine NMR (¹H, ¹³C, ¹⁹F), X-ray crystallography, and computational modeling (DFT calculations) to validate structural assignments.
- Dynamic Effects : Consider rotational barriers (e.g., hindered rotation of substituents) that may cause anomalous splitting. Variable-temperature NMR can clarify these effects .
- Example: A ¹H NMR signal split into a doublet of doublets may arise from coupling with both F and adjacent protons. Simulations (e.g., MestReNova) can model these interactions .
Q. What strategies are recommended for crystallizing this compound to obtain high-quality single crystals for X-ray diffraction studies?
Answer:
- Solvent Selection : Use slow evaporation in a mixed solvent system (e.g., dichloromethane/hexane) to promote gradual crystal growth.
- Temperature Control : Crystallize at 4°C to minimize thermal motion and disorder.
- Refinement : Use programs like SHELXL for structure refinement, incorporating anisotropic displacement parameters for Br and F atoms .
Q. How can mechanistic studies differentiate between radical-based and ionic pathways in bromination reactions involving this compound precursors?
Answer:
- Radical Traps : Add inhibitors like TEMPO to quench radical intermediates; monitor reaction inhibition via GC-MS.
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates. A significant KIE (≥2) suggests a radical pathway .
- Electron Paramagnetic Resonance (EPR) : Detect transient radical species during the reaction.
Properties
IUPAC Name |
2-bromo-3-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFRSLRJXLATRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479251 | |
Record name | 2-Bromo-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443-81-2 | |
Record name | 2-Bromo-3-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.